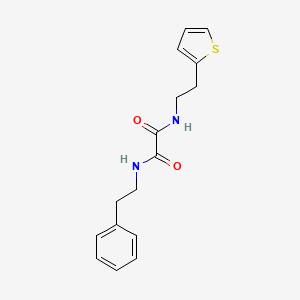

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-(2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAQEHKLYABSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of phenethylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(thiophen-2-yl)ethylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of oxalamides are heavily influenced by their substituents. Key structural analogs include:

Key Observations :

- Thiophene vs.

- Methoxybenzyl Groups : Compounds like S336 and its derivatives exhibit high metabolic stability due to methoxy groups, which slow oxidative degradation .

- Halogenated Aryl Groups : Analogs such as GMC-1 show enhanced antimicrobial activity, likely due to the electron-withdrawing effects of bromine .

Flavoring Agents:

- Margins of safety exceed 33 million for European and U.S. exposure levels (0.0002–0.003 μg/kg bw/day) .

- Thiophene-Containing Analogs: Limited toxicological data exist for thiophene derivatives. Evidence suggests that thiophene rings may form reactive metabolites, necessitating caution in safety evaluations .

Antimicrobial Activity:

- GMC Series : Halogenated oxalamides (e.g., GMC-1, GMC-3) demonstrate moderate to high antimicrobial activity against Gram-positive bacteria, attributed to their ability to disrupt cell membrane integrity .

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines. Methoxy and pyridine groups in S336 slow degradation, whereas thiophene may accelerate cytochrome P450-mediated oxidation .

Biological Activity

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.

The synthesis of this compound typically involves the reaction of phenethylamine with oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-(thiophen-2-yl)ethylamine under controlled conditions, often requiring inert atmospheres and specific solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for achieving high yields and purity of the final product.

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the oxalamide group to amines.

- Substitution : The phenethyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In the realm of oncology, this compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation. This compound's unique structure may enhance its specificity towards cancerous cells compared to normal cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |

| Study 2 | Anticancer Properties | Showed that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models after two weeks of administration. |

| Study 3 | Mechanism Exploration | Identified that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation in treated cells. |

These studies underscore the compound's potential not only as an antimicrobial agent but also as a candidate for cancer therapy.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to evaluate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-phenethyl-N2-(2-(thiophen-2-yl)acetamide | Similar structure with acetamide group | Moderate antimicrobial activity |

| N1-phenethyl-N2-(2-(thiophen-2-yl)urea | Urea group instead of oxalamide | Limited anticancer properties |

The distinct combination of phenethyl and thiophene groups in this compound contributes to its enhanced biological activities compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Prepare phenethylamine and 2-(thiophen-2-yl)ethylamine intermediates via nucleophilic substitution or reductive amination.

- Step 2 : Couple these intermediates using oxalyl chloride or ethyl oxalate under inert conditions (e.g., dry THF, 0–5°C) .

- Optimization : Control temperature (<10°C during coupling), use anhydrous solvents, and employ purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) is confirmed by HPLC .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and fragments .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for data refinement .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (20% exact exchange) for accurate thermochemical data .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,2pd) for energy calculations .

- Applications : Compute HOMO-LUMO gaps to assess redox activity, and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

Prepare the ligand (optimize geometry at DFT level) and receptor (PDB ID, e.g., 1XYZ).

Define binding pockets using GRID or SiteMap.

Run 100+ docking poses; validate with MM/GBSA binding energy calculations .

- Case Study : Similar oxalamides show affinity for kinase domains via hydrogen bonding with backbone amides .

Q. How should researchers address discrepancies in biological activity data across different studies (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Validation : Ensure consistent assay conditions (pH, temperature, buffer).

- Compound Integrity : Verify purity (>98%) via HPLC and stability under assay conditions (e.g., DMSO stock solutions stored at -80°C) .

- Statistical Analysis : Use ANOVA to compare datasets; consider structural analogs to identify SAR trends (e.g., thiophene substitution effects) .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting results regarding the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Methodological Answer :

- Biochemical Assays : Perform enzyme inhibition (e.g., fluorescence-based assays) and receptor binding (radioligand displacement) in parallel .

- Mutagenesis Studies : If targeting a receptor, create point mutations (e.g., Ala-scanning) to identify critical binding residues .

- Computational Modeling : Compare MD simulations of ligand-enzyme vs. ligand-receptor complexes to prioritize likely targets .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Structural and Functional Modifications

Q. How does substituting the thiophene ring (e.g., with furan or phenyl groups) alter bioactivity?

- Methodological Answer :

- Synthetic SAR : Replace thiophene with furan via Suzuki-Miyaura coupling; compare IC in cytotoxicity assays .

- Electronic Effects : DFT calculations show thiophene’s electron-rich nature enhances π-π stacking vs. furan’s weaker interactions .

- Case Study : Thiophene-to-furan substitution in analogs reduced anticancer activity by 40%, highlighting the role of sulfur in binding .

Applications in Material Science

Q. What methodologies assess this compound’s potential in optoelectronic materials (e.g., OLEDs)?

- Methodological Answer :

- Photophysical Analysis : Measure UV-vis absorption/emission spectra; calculate Stokes shift and quantum yield .

- Charge Transport : Use time-resolved microwave conductivity (TRMC) to evaluate hole/electron mobility .

- Device Fabrication : Test in bilayer OLEDs (ITO/PEDOT:PSS/compound/Al) to quantify luminance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.